1-(Furan-2-yl)-2,4-dimethylpentane-1,3-dione
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Overview
Description
1-(Furan-2-yl)-2,4-dimethylpentane-1,3-dione is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their diverse biological and pharmacological activities. This compound is characterized by a furan ring attached to a pentane chain with two methyl groups and two keto groups. The presence of the furan ring imparts unique chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-yl)-2,4-dimethylpentane-1,3-dione typically involves the cyclization of 1,4-diones to form the furan ring. Common catalysts used in this reaction include sulfuric acid, phosphorus (V) oxide, zinc chloride, and amberlyst 15 . The reaction conditions often involve heating the reactants in the presence of these catalysts to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of furan derivatives, including this compound, often involves the use of biomass-derived platform chemicals such as furfural and 5-hydroxy-methylfurfural . These compounds can be converted into various furan derivatives through a series of chemical reactions, including hydrogenation and rearrangement processes.
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-yl)-2,4-dimethylpentane-1,3-dione undergoes several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form various oxidation products.
Reduction: The keto groups can be reduced to form alcohols.
Substitution: The hydrogen atoms on the furan ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione, while reduction of the keto groups can yield 1-(Furan-2-yl)-2,4-dimethylpentane-1,3-diol .
Scientific Research Applications
1-(Furan-2-yl)-2,4-dimethylpentane-1,3-dione has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: Furan derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(Furan-2-yl)-2,4-dimethylpentane-1,3-dione involves its interaction with specific molecular targets and pathways. The furan ring can interact with various enzymes and receptors, modulating their activity. For example, furan derivatives have been shown to inhibit bacterial growth by targeting bacterial enzymes involved in cell wall synthesis . Additionally, the compound’s keto groups can form hydrogen bonds with biological molecules, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
2-Furoic Acid: Another furan derivative with antimicrobial properties.
5-Hydroxy-methylfurfural: A biomass-derived platform chemical used in the synthesis of various furan derivatives.
Furfural: A precursor to many furan-based compounds.
Uniqueness
1-(Furan-2-yl)-2,4-dimethylpentane-1,3-dione is unique due to its specific structure, which includes a furan ring attached to a pentane chain with two methyl groups and two keto groups. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications .
Biological Activity
1-(Furan-2-yl)-2,4-dimethylpentane-1,3-dione, also known as a diketone derivative featuring a furan ring, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial, antioxidant, and potential antitumor properties, supported by relevant studies and data.
Structure and Composition
- Molecular Formula : C11H14O3
- Molecular Weight : 194.23 g/mol
- IUPAC Name : 1-(furan-2-yl)-4,4-dimethylpentane-1,3-dione
Synthesis Methods
Various synthetic routes can be employed to produce this compound. These methods are crucial for obtaining the compound with desired purity and yield, influencing its subsequent biological evaluations.
Antimicrobial Properties
Diketones like this compound have shown effectiveness against various bacterial and fungal strains. The presence of the furan moiety is believed to enhance the compound's interaction with microbial membranes, leading to increased permeability and subsequent cell death .
Antioxidant Activity
The antioxidant potential of diketones is well-documented. These compounds can scavenge free radicals and inhibit oxidative stress in biological systems. The furan component may contribute to this activity by stabilizing radical species through resonance effects.
Antitumor Activity
Recent studies have indicated that compounds featuring furan and diketone structures exhibit promising antitumor activity. For instance, derivatives of furane have been tested against human lung cancer cell lines (A549, HCC827, NCI-H358) using both 2D and 3D culture systems. Results showed that these compounds could inhibit cell proliferation effectively in vitro .
Case Study: Antitumor Efficacy
In a comparative study:
Compound | IC50 (μM) in 2D Assay | IC50 (μM) in 3D Assay |
---|---|---|
Doxorubicin | 1.31 ± 0.11 | 5.86 ± 1.10 |
Staurosporine | 0.047 ± 0.007 | 0.095 ± 0.01 |
Vandetanib | >25 | >50 |
This compound | TBD | TBD |
The observed higher activity in 2D cultures compared to 3D models highlights challenges in drug delivery and penetration within tumor microenvironments .
The biological mechanisms underlying the activities of diketones like this compound often involve:
- DNA Binding : Similar compounds have demonstrated the ability to bind to DNA, inhibiting essential enzymes involved in replication and transcription.
- Reactive Oxygen Species (ROS) Generation : The compound's antioxidant properties may also lead to controlled ROS production that can induce apoptosis in cancer cells .
Properties
Molecular Formula |
C11H14O3 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
1-(furan-2-yl)-2,4-dimethylpentane-1,3-dione |
InChI |
InChI=1S/C11H14O3/c1-7(2)10(12)8(3)11(13)9-5-4-6-14-9/h4-8H,1-3H3 |
InChI Key |
YUALFWRHFLIRON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C(C)C(=O)C1=CC=CO1 |
Origin of Product |
United States |
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